molecular formula C21H16Cl2N4O2S B2816369 N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034372-12-6

N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2816369
CAS No.: 2034372-12-6
M. Wt: 459.35
InChI Key: KAJQGRBAIDTING-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrolopyrimidine core, and a thioacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the thioacetamide moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
  • N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)propionamide

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H16_{16}Cl2_{2}N4_{4}O2_{2}S
  • Molecular Weight : 459.35 g/mol
  • CAS Number : 2034372-12-6

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).

  • Mechanism of Action :
    • Inhibition of COX enzymes leads to decreased production of prostaglandins (PGE2_2), which are crucial in the inflammatory response.
    • The compound may also affect the expression of pro-inflammatory cytokines and chemokines through modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
  • In Vitro Studies :
    • A study demonstrated that derivatives similar to this compound significantly reduced iNOS and COX-2 mRNA levels in RAW264.7 macrophage cells. The results indicated a more potent effect compared to traditional anti-inflammatory drugs like indomethacin .

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the molecular structure can enhance its efficacy:

Structure ModificationEffect on Activity
Addition of electron-releasing groupsIncreases anti-inflammatory potency
Alteration of the pyrimidine coreAffects metabolic stability and bioavailability

Studies have shown that specific substitutions on the pyrimidine ring can lead to significant variations in biological activity, emphasizing the importance of chemical modifications in drug design .

Case Study 1: Synthesis and Evaluation

A recent synthesis of pyrrolopyrimidine derivatives demonstrated that modifications similar to those in N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-pheny...acetamide resulted in compounds with notable antihyperglycemic activity. The study employed both in vitro and in vivo models to assess these effects, highlighting the compound's potential beyond just anti-inflammatory applications .

Case Study 2: Comparative Analysis

In a comparative analysis of various pyrimidine derivatives, compounds with structural similarities to N-(3,4-dichlorophenyl)-2... exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating substantial potency against these pathogens .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-13-7-8-15(22)16(23)9-13/h2-10,24H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJQGRBAIDTING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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